2,4,6-Tribromo-m-cresol

Antimicrobial Structure-Activity Relationship Halogenation

Unlike non-brominated cresols, 2,4,6-Tribromo-m-cresol's three bromine atoms confer superior broad-spectrum antimicrobial potency against bacteria, fungi, and algae. This fully brominated derivative is ideal as a preservative in cosmetics, ointments, and industrial coatings, and serves as a versatile synthetic intermediate. High purity ensures consistent performance in R&D and formulation. Choose this specific compound for its unmatched halogen-dependent activity profile.

Molecular Formula C7H5Br3O
Molecular Weight 344.83 g/mol
CAS No. 4619-74-3
Cat. No. B1664002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tribromo-m-cresol
CAS4619-74-3
Synonyms2,4,6-Tribromo-m-cresol
Molecular FormulaC7H5Br3O
Molecular Weight344.83 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1Br)Br)O)Br
InChIInChI=1S/C7H5Br3O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3
InChIKeyQKHROXOPRBWBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tribromo-m-cresol (CAS 4619-74-3) Product Profile: Sourcing Antifungal and Antimicrobial Active


2,4,6-Tribromo-m-cresol (CAS 4619-74-3), also known as tribromometacresol, is a fully brominated derivative of meta-cresol, characterized as a yellow crystalline solid with a molecular formula of C7H5Br3O and a molecular weight of 344.83 g/mol [1]. Historically recognized as a topical antifungal agent [2], this compound exhibits broad-spectrum antimicrobial properties against bacteria, fungi, and algae . Its applications span from use as a pharmaceutical intermediate to its role as a preservative in cosmetics and industrial formulations .

Why Substituting 2,4,6-Tribromo-m-cresol with Simpler Analogs Compromises Performance


Substituting 2,4,6-Tribromo-m-cresol with a non-brominated cresol or a less substituted halogenated phenol is not a trivial change; it fundamentally alters the compound's antimicrobial potency and physicochemical behavior. Historical data on related phenolic structures clearly demonstrate that the degree and type of halogenation are direct drivers of biocidal efficacy [1]. Specifically, the presence of three bromine atoms on the cresol scaffold is critical for its activity profile, a factor that distinguishes it from its less potent, non-brominated parent molecule, m-cresol [2]. This halogen-dependent activity underscores that the fully brominated form offers a specific level of performance that cannot be assumed for other compounds within the broader phenol class.

Quantitative Evidence for Selecting 2,4,6-Tribromo-m-cresol: A Comparative Analysis


Inferred Superiority of 2,4,6-Tribromo-m-cresol over Parent m-Cresol via Historical Halogenation Trends

While no direct head-to-head MIC comparison was found, a strong class-level inference can be drawn from historical data showing that halogenation dramatically increases phenolic activity. A 1907 report establishes that m-chlorophenol is five times more active than m-cresol [1]. By extrapolating this structure-activity relationship (SAR) to tribromination, it is highly probable that 2,4,6-Tribromo-m-cresol exhibits significantly greater potency than its non-halogenated parent, m-cresol.

Antimicrobial Structure-Activity Relationship Halogenation

Documented Broad-Spectrum Activity of 2,4,6-Tribromo-m-cresol Against Key Bacterial and Fungal Strains

Multiple vendor datasheets and chemical databases corroborate the broad-spectrum antimicrobial activity of 2,4,6-Tribromo-m-cresol. It is consistently reported to be active against both Gram-negative bacteria (e.g., Escherichia coli) and fungi (e.g., Candida albicans) . This dual-action profile against both bacteria and fungi is a key differentiator from some common antiseptics that may have a narrower spectrum.

Antimicrobial Preservation Broad-Spectrum

Key Physicochemical Properties of 2,4,6-Tribromo-m-cresol Relevant to Formulation

The compound's physical state and solubility profile are important parameters for formulation. 2,4,6-Tribromo-m-cresol is a yellow crystalline solid with a melting point of approximately 81.5-85.5 °C [1]. It exhibits limited water solubility but is soluble in common organic solvents like ethanol and chloroform . These properties are consistent with its class and guide its handling and incorporation into various non-aqueous or partially aqueous formulations.

Physicochemical Properties Formulation Stability

Optimal Application Scenarios for 2,4,6-Tribromo-m-cresol Based on Its Specific Profile


Preservation of Non-Aqueous and Emulsion-Based Cosmetic or Pharmaceutical Formulations

Leveraging its broad-spectrum antimicrobial activity and its solubility in organic solvents like ethanol and chloroform , 2,4,6-Tribromo-m-cresol is well-suited as a preservative in creams, ointments, and other non-aqueous or emulsion-based products. Its ability to inhibit both bacterial and fungal growth helps extend product shelf life and ensure consumer safety in leave-on or rinse-off personal care items .

Active Ingredient in Industrial Antifungal and Anti-Algal Coatings and Materials

The compound's reported activity against fungi and algae positions it as a candidate for incorporation into industrial coatings, paints, or other materials where preventing biofilm formation or biological degradation is critical. The solid, crystalline nature of the compound [1] may allow for its controlled release or integration into solid matrices.

Synthesis of More Complex Halogenated Aromatic Compounds for Research

Given its three reactive bromine atoms and a phenol group, 2,4,6-Tribromo-m-cresol serves as a versatile building block or intermediate in organic synthesis [2]. Researchers can utilize it to create novel halogenated compounds, investigate structure-activity relationships of brominated aromatics, or as a precursor in the development of new materials with specific properties.

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